2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine
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Overview
Description
2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a complex organic compound that features a pyrazine ring substituted with a 1,2,4-oxadiazole ring and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves multiple steps, starting with the preparation of the pyrazine and oxadiazole rings. The phenylpiperazine moiety is then introduced through a series of coupling reactions. Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and various bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the phenylpiperazine moiety.
Substitution: The pyrazine and oxadiazole rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an acetylcholinesterase inhibitor, which is relevant for the treatment of Alzheimer’s disease . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and increasing the levels of acetylcholine in the brain.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
1-[5-(4-phenylpiperazine-1-carbonyl)furan-2-yl]methanamine: Another compound with a similar structure, used in various biological studies.
Uniqueness
2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is unique due to the presence of both the pyrazine and oxadiazole rings, which confer specific chemical and biological properties. This combination of rings is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-17(16-20-15(21-25-16)14-12-18-6-7-19-14)23-10-8-22(9-11-23)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDMQGVYKSCYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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